molecular formula C10H14BNO4 B6327014 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid CAS No. 945770-78-5

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B6327014
CAS No.: 945770-78-5
M. Wt: 223.04 g/mol
InChI Key: CXYGMWYIHNOUME-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and an N,N-dimethylaminocarbonyl group. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and N,N-dimethylcarbamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the methoxy group with the N,N-dimethylaminocarbonyl group.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or tetrahydrofuran to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the N,N-dimethylaminocarbonyl group to other functional groups, such as amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

    Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and amines.

Scientific Research Applications

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The N,N-dimethylaminocarbonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid can be compared with other similar compounds, such as:

    3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: This compound lacks the methoxy group, which may affect its reactivity and solubility.

    4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: The position of the N,N-dimethylaminocarbonyl group on the phenyl ring can influence the compound’s chemical properties and applications.

    Phenylboronic acid derivatives: These compounds share the boronic acid functional group but differ in their substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYGMWYIHNOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The crude 2-methoxy-5-carboxyphenylboronic acid (370 mg) is dissolved in N,N-dimethylformamide (10 ml), and thereto are added 2.0M-dimethylamine/tetrahydrofuran solution (1.9 ml), 1-hydroxybenzotriazole dihydrate (725 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (579 mg). The mixture is stirred at room temperature for 3 hours, and thereto is added a saturated aqueous sodium bicarbonate solution, and the mixture is extracted with ethyl acetate twice. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=19:1) to give 2-methoxy-5-dimethylcarbamoylphenylboronic acid (210 mg). MS (m/z): 224 [M+H]+
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylamine tetrahydrofuran
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Two
Quantity
579 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 700 mg (3.57 mmol) 3-borono-4-methoxybenzoic acid in 23 ml DMF, 3.6 ml (7.14 mmol) dimethylamine, 1.5 g (3.93 mmol) HATU and 1.57 ml (14.29 mmol) NMM were added and stirred at RT for 2 hours. The reaction mixture was extracted with EtOAc and water. The organic phase was dried over Na2SO4, filtered and evaporated. The residue was purified by preparative HPLC (Prep. HPLC method 1, gradient: 15-30% in 16 minutes). The fractions containing product were combined and extracted twice with EtOAc. The combined organic phases were dried over Na2SO4, filtered and evaporated to afford 361 mg (1.619 mmol, 45.3% yield) of the title compound as a colorless solid. LCMS: (M+H)=224; tR=0.54 min (LC-MS 4). 1H-NMR (d6-DMSO, 400 MHz) δ ppm 7.56 (m, 1H) 7.44 (dd, 1H) 6.99 (d, 1H) 3.81 (s, 3H) 2.93 (s, 6H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
45.3%

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